molecular formula C29H29N3O3 B269527 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one

3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one

Numéro de catalogue B269527
Poids moléculaire: 467.6 g/mol
Clé InChI: OMOIBDIEGFFDIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, also known as BHMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BHMC is a member of the chromone family of compounds, which are known for their diverse biological activities.

Mécanisme D'action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and physiological effects:
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has also been shown to modulate the expression of various genes involved in cell signaling and immune response pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one analogs with improved solubility and/or biological activity. Another area of interest is the further investigation of the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, which could lead to the development of more specific and effective treatments for various diseases. Finally, the potential applications of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in immunotherapy and other areas of medicine should be further explored.

Méthodes De Synthèse

The synthesis of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one involves the reaction of 2-amino-1H-benzimidazole with 6-bromo-3-hexylchromone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methoxyaniline to yield 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one.

Applications De Recherche Scientifique

3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to exhibit anti-tumor activity in various cancer cell lines. In neurology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.

Propriétés

Nom du produit

3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one

Formule moléculaire

C29H29N3O3

Poids moléculaire

467.6 g/mol

Nom IUPAC

3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one

InChI

InChI=1S/C29H29N3O3/c1-3-4-5-6-11-19-16-20-17-21(28-30-22-12-7-8-13-23(22)31-28)29(35-27(20)18-25(19)33)32-24-14-9-10-15-26(24)34-2/h7-10,12-18,32H,3-6,11H2,1-2H3,(H,30,31)

Clé InChI

OMOIBDIEGFFDIV-UHFFFAOYSA-N

SMILES isomérique

CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4

SMILES

CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4

SMILES canonique

CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.